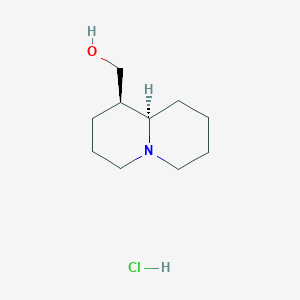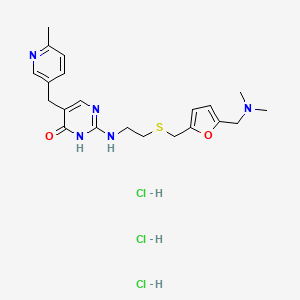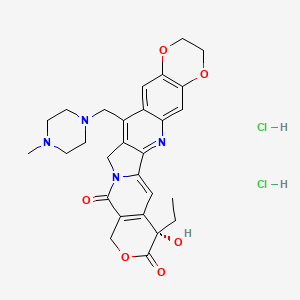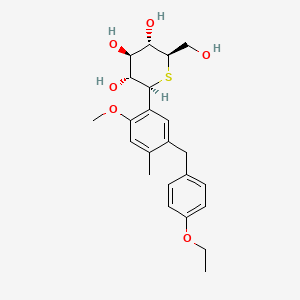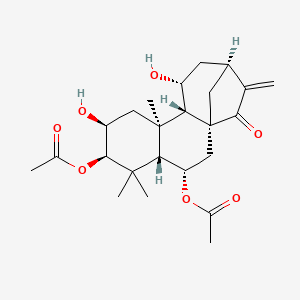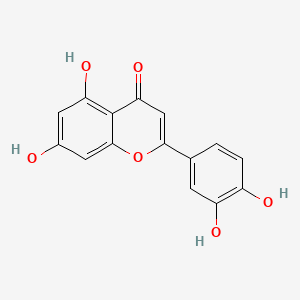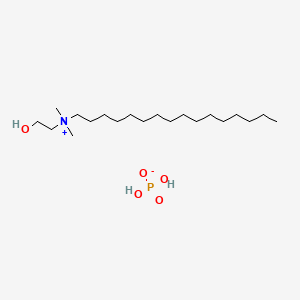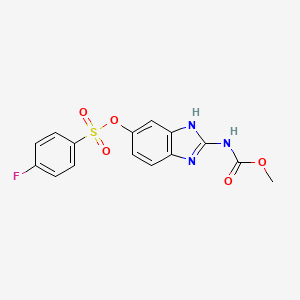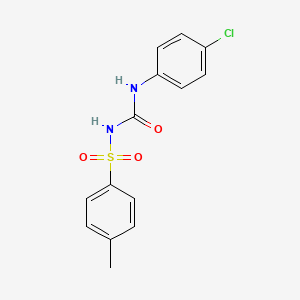
1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cellular Pharmacology in Cancer Research
The compound 1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea has been investigated for its cellular pharmacology in cancer research, specifically in a study involving cloned lines of human colon adenocarcinoma cells. This research demonstrated that the compound undergoes rapid accumulative phases within cells, indicating its potential utility in targeting cancerous cells. The study delineates a complex mechanism of drug uptake and retention, suggesting its utility in cancer chemotherapy due to its unique cellular interactions (Houghton et al., 1990).
Supramolecular Chemistry
Research into supramolecular chemistry has explored the interaction of similar urea derivatives with cyclodextrin, aiming to create molecular devices. Such studies leverage the structural specificity of urea compounds to engage in novel chemical assemblies, pointing towards applications in material science and nanotechnology (Lock et al., 2004).
Green Chemistry in Herbicide Development
In the realm of agriculture and environmental science, sulfonyl ureas have been acknowledged for their role in developing environmentally friendly herbicides. By inhibiting a key enzyme necessary for weed growth, these compounds represent a significant advancement in herbicide technology. This research underscores the compound's relevance in sustainable agriculture and pest management strategies (Gilbile et al., 2017).
Mechanochemistry for Pharmaceutical Synthesis
Mechanochemistry has been employed to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs, showcasing an efficient and environmentally friendly approach to pharmaceutical manufacturing. This methodological innovation indicates the compound's broader applicability in drug synthesis and the potential for sustainable pharmaceutical practices (Tan et al., 2014).
Molecular Docking and Anticonvulsant Activity
The compound's derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating significant efficacy in seizure protection. Molecular docking studies support these findings, offering insights into the compound's mechanism of action and its potential therapeutic applications in neurology and epilepsy treatment (Thakur et al., 2017).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDHZBOHMNTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192669 | |
| Record name | LY 181984 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea | |
CAS RN |
3955-50-8 | |
| Record name | LY 181984 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 181984 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

